SirReal-1: A Deep Dive into its Mechanism of Action as a Selective Sirt2 Inhibitor
SirReal-1: A Deep Dive into its Mechanism of Action as a Selective Sirt2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). Sirt2, an NAD dependent lysine deacetylase, has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention. SirReal-1 emerges as a critical tool for studying the biological functions of Sirt2 and as a foundational compound for the development of novel therapeutics.
Core Mechanism: A Molecular Wedge Inducing a "Locked Open" Conformation
SirReal-1 employs a unique inhibitory mechanism, acting as a "molecular wedge" that locks the Sirt2 enzyme in an open and inactive conformation.[1][2][3] This is achieved through a ligand-induced structural rearrangement of the active site, unveiling a previously unexploited binding pocket.[1][4][5]
Crystallographic studies reveal that SirReal-1 binds to the extended C-site within the Sirt2 active site.[2] Its presence sterically hinders the binding of the acetyl-lysine substrate and prevents the necessary conformational changes for catalysis.[1][3] Specifically, SirReal-1 slightly increases the distance between the backbone carbonyl oxygen of Valine 233 and the ε-amino group of the acetyl-lysine substrate, thereby preventing the formation of a crucial hydrogen bond required for the deacetylation reaction.[2]
Kinetic analyses have demonstrated that SirReal-1 is a competitive inhibitor with respect to the acetyl-lysine peptide substrate and a non-competitive or uncompetitive inhibitor with respect to the NAD co-substrate. This dualistic nature underscores its unique binding mode, which is distinct from many other sirtuin inhibitors.
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Caption: A diagram illustrating the "molecular wedge" mechanism of SirReal-1, leading to the inhibition of Sirt2.
Quantitative Analysis of SirReal-1 Activity
The inhibitory potency of SirReal-1 against Sirt2 has been quantified through various biochemical assays. A summary of the key quantitative data is presented below.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| SirReal-1 | Sirt2 | 3.7 | Fluorogenic Deacetylase Assay | [6] |
| SirReal2 | Sirt2 | 0.14 | Fluorogenic Deacetylase Assay | [3] |
SirReal-1 is notably less potent than its analog, SirReal2, a difference attributed to the substitution of a benzyl group in SirReal-1 for a bulkier naphthylmethyl group in SirReal2.[3] This structural difference highlights the critical role of the substituent in occupying the induced binding pocket and achieving high-potency inhibition.
Sirt2 Signaling Pathways and the Impact of Inhibition
Sirt2 is a predominantly cytoplasmic deacetylase that targets a variety of protein substrates, thereby regulating numerous cellular processes.[7] Inhibition of Sirt2 by SirReal-1 can consequently modulate these pathways.
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Caption: A simplified diagram of key signaling pathways regulated by Sirt2 and impacted by SirReal-1.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SirReal-1.
Sirt2 Deacetylase Activity Assay (Fluorogenic)
This assay is used to determine the in vitro inhibitory potency of compounds against Sirt2.
Materials:
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Recombinant human Sirt2 enzyme
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Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
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NAD+
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Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
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SirReal-1 (or other test compounds) dissolved in DMSO
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384-well black microplates
Protocol:
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Prepare a serial dilution of SirReal-1 in assay buffer.
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In a 384-well plate, add the test compound dilutions.
-
Add the Sirt2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
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Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and initiate fluorescence development by adding the developer solution.
-
Incubate for a further 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
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Caption: A flowchart outlining the key steps in the Sirt2 deacetylase activity assay.
Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)
This assay measures the change in the thermal denaturation temperature of Sirt2 upon ligand binding, which is indicative of target engagement and stabilization.[2]
Materials:
-
Recombinant human Sirt2 enzyme
-
SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)
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Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol)
-
SirReal-1 (or other test compounds) dissolved in DMSO
-
Optional: NAD+ or acetyl-lysine peptide
-
qPCR instrument with a thermal ramping capability
Protocol:
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Prepare a solution of Sirt2 enzyme in the assay buffer.
-
In a PCR plate, mix the Sirt2 solution with SYPRO Orange dye and the test compound (SirReal-1 at a final concentration of, for example, 50 µM).[2] For control wells, add DMSO.
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To test the influence of co-substrates, NAD+ (e.g., 5 mM) or an acetyl-lysine peptide (e.g., 5 mM) can be added to the respective wells.[2]
-
Seal the plate and place it in a qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence.
-
As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.
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The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.
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Determine the Tm for each condition by fitting the data to a Boltzmann equation. An increase in Tm in the presence of the compound compared to the DMSO control indicates stabilization and binding.
X-ray Crystallography of Sirt2-SirReal-1 Complex
This technique provides high-resolution structural information on the binding mode of SirReal-1 to Sirt2.
Protocol Overview:
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Protein Expression and Purification: Express and purify a truncated, catalytically active domain of human Sirt2 (e.g., residues 56-356).[3]
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Co-crystallization:
-
Pre-incubate the purified Sirt2 protein (e.g., at 20 mg/ml) with a saturating concentration of SirReal-1.[3]
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To obtain a ternary complex, an acetyl-lysine peptide substrate (e.g., derived from ornithine transcarbamoylase) can also be included in the pre-incubation.[2]
-
Screen for crystallization conditions using commercial kits and the hanging-drop vapor-diffusion method at a constant temperature (e.g., 20°C).
-
-
Data Collection and Structure Determination:
-
Harvest suitable crystals and flash-cool them in liquid nitrogen using a cryoprotectant.
-
Collect X-ray diffraction data at a synchrotron source.
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Process the diffraction data and solve the crystal structure using molecular replacement with a known Sirt2 structure as a search model.
-
Refine the structure and model the SirReal-1 ligand and any other bound molecules into the electron density map.
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Conclusion
SirReal-1 is a valuable chemical probe for elucidating the diverse cellular functions of Sirt2. Its unique "molecular wedge" mechanism of action, which induces a locked open, inactive conformation of the enzyme, provides a compelling structural basis for the development of next-generation, highly selective Sirt2 inhibitors. The experimental protocols detailed herein offer a robust framework for the continued investigation of SirReal-1 and the discovery of novel modulators of sirtuin activity for therapeutic applications.
References
- 1. Research Portal [researchworks.creighton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Drug repurposing for ligand-induced rearrangement of Sirt2 active site-based inhibitors via molecular modeling and quantum mechanics calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]
